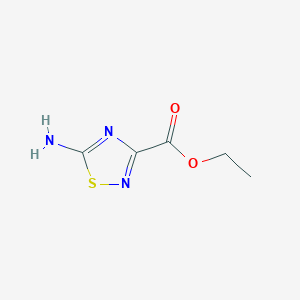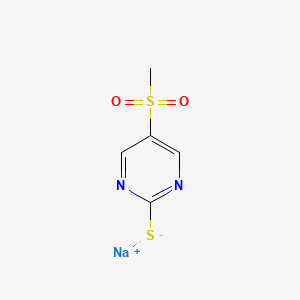
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with a methanesulfonyl group and a sulfanide group
Preparation Methods
The synthesis of Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide typically involves the reaction of 5-methanesulfonylpyrimidine with sodium sulfide. The reaction conditions often include:
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide can be compared with other sulfonyl-substituted pyrimidine compounds:
Sodium(5-methylsulfonylpyrimidin-2-yl)sulfanide: Similar structure but with a methyl group instead of a methanesulfonyl group.
Sodium(5-chlorosulfonylpyrimidin-2-yl)sulfanide: Contains a chlorosulfonyl group, leading to different reactivity.
Sodium(5-nitrosulfonylpyrimidin-2-yl)sulfanide: The presence of a nitro group affects its chemical behavior.
Properties
Molecular Formula |
C5H5N2NaO2S2 |
|---|---|
Molecular Weight |
212.2 g/mol |
IUPAC Name |
sodium;5-methylsulfonylpyrimidine-2-thiolate |
InChI |
InChI=1S/C5H6N2O2S2.Na/c1-11(8,9)4-2-6-5(10)7-3-4;/h2-3H,1H3,(H,6,7,10);/q;+1/p-1 |
InChI Key |
XIRFNNVLVCESRU-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


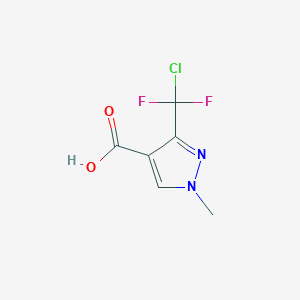
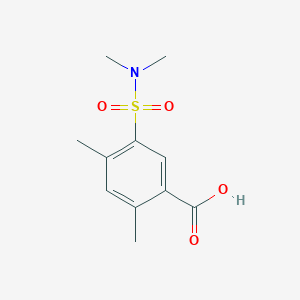
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
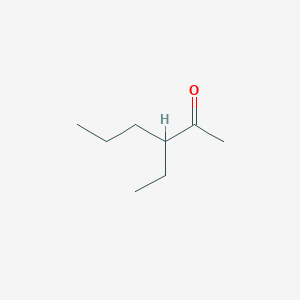
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
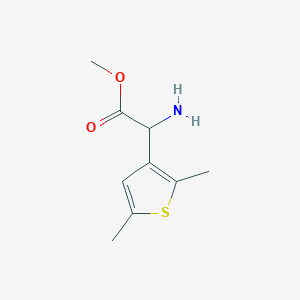
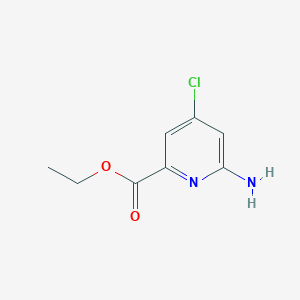
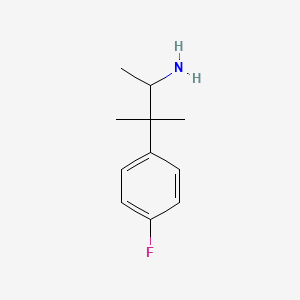
![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
